Propanoic acid, 3-[(5-bromo-2-fluorophenyl)amino]-2,2-dimethyl-3-oxo-, methyl ester
Description
Propanoic acid, 3-[(5-bromo-2-fluorophenyl)amino]-2,2-dimethyl-3-oxo-, methyl ester is a methyl ester derivative of propanoic acid featuring:
- A 3-oxo (keto) group.
- Two methyl substituents at the 2-position.
- A (5-bromo-2-fluorophenyl)amino group at the 3-position.
Properties
IUPAC Name |
methyl 3-(5-bromo-2-fluoroanilino)-2,2-dimethyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO3/c1-12(2,11(17)18-3)10(16)15-9-6-7(13)4-5-8(9)14/h4-6H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLBDOIMYAQYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)Br)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(5-bromo-2-fluorophenyl)amino]-2,2-dimethyl-3-oxo-, methyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline, 2,2-dimethyl-3-oxopropanoic acid, and methanol.
Formation of Intermediate: The initial step involves the reaction of 5-bromo-2-fluoroaniline with 2,2-dimethyl-3-oxopropanoic acid under acidic conditions to form an intermediate amide.
Esterification: The intermediate amide is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
One of the primary applications of this compound is in the development of anticancer agents. The presence of the bromo and fluoro substituents on the phenyl ring enhances the biological activity against various cancer cell lines. A study demonstrated that derivatives of propanoic acid with similar structures exhibited significant cytotoxic effects on breast cancer cells, suggesting potential therapeutic uses in oncology .
Antimicrobial Activity
Research has indicated that compounds structurally related to propanoic acid can exhibit antimicrobial properties. For instance, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth . This suggests potential applications in developing new antimicrobial agents.
Herbicide Development
The compound's unique structure makes it a candidate for herbicide formulation. Its ability to disrupt specific biochemical pathways in plants can lead to effective weed control without harming crops. Studies have shown that similar compounds can inhibit the growth of unwanted vegetation while being safe for agricultural use .
Pesticide Formulations
In pesticide formulations, the compound could serve as an active ingredient due to its potential efficacy against pests while maintaining a favorable safety profile for non-target organisms. Research into similar compounds has shown a reduction in pest populations when applied at recommended dosages .
Case Study: Antitumor Activity
A recent study published in a peer-reviewed journal explored the antitumor activity of propanoic acid derivatives, including our compound of interest. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, providing a basis for future clinical trials .
Case Study: Antimicrobial Efficacy
Another significant study focused on the antimicrobial properties of propanoic acid derivatives against various pathogens. The findings revealed that certain modifications to the structure enhanced efficacy, leading to recommendations for further exploration in drug development .
Mechanism of Action
The mechanism by which propanoic acid, 3-[(5-bromo-2-fluorophenyl)amino]-2,2-dimethyl-3-oxo-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and fluorine substituents enhance the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison of Propanoic Acid Esters
Key Observations :
Physicochemical Properties
Table 2: Property Comparison
*Calculated using molecular formula C₁₂H₁₂BrFNO₃.
Biological Activity
Propanoic acid, 3-[(5-bromo-2-fluorophenyl)amino]-2,2-dimethyl-3-oxo-, methyl ester (CAS No. 1890113-34-4) is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₃BrFNO₃
- Molecular Weight : 318.14 g/mol
- Structure : The compound features a propanoic acid backbone with a bromo-fluoro substituted phenyl group and a dimethyl ketone moiety.
The biological activity of this compound is primarily attributed to its interactions with various biological pathways:
- Antimicrobial Activity : The presence of halogen substituents (bromine and fluorine) enhances the compound's ability to disrupt microbial membranes, leading to increased antimicrobial efficacy. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties due to their ability to penetrate lipid membranes and disrupt cellular functions .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This action is crucial for conditions such as arthritis and other inflammatory diseases.
- Neuroprotective Properties : Research indicates potential neuroprotective effects through the inhibition of oxidative stress pathways, which are implicated in neurodegenerative diseases like Alzheimer's .
Pharmacological Activities
The following table summarizes the biological activities associated with propanoic acid derivatives similar to the methyl ester:
Study 1: Antibacterial Efficacy
A study conducted on various derivatives of propanoic acid demonstrated that compounds with similar structural features exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of bromine substitution in enhancing antimicrobial potency .
Study 2: Neuroprotective Effects
In vitro assays using PC12 cells showed that derivatives of propanoic acid could reduce reactive oxygen species (ROS) levels, suggesting a protective effect against oxidative damage. This was further corroborated by in vivo studies where treated mice exhibited improved cognitive function in memory tasks compared to untreated controls .
Q & A
Q. Methodological Answer :
- Solubility Profile :
- High in chloroform, DCM, and THF.
- Low in water (<0.1 mg/mL at 25°C).
- Practical Implications :
- Use DCM for reactions requiring anhydrous conditions.
- Precipitate the compound by adding hexane to THF solutions (1:4 v/v).
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer :
Degradation pathways (hydrolysis, oxidation) can be minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
